Prednimustine

Description

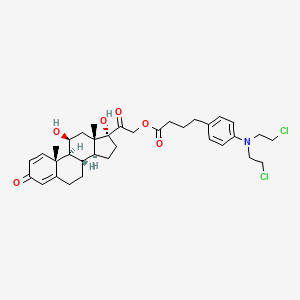

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45Cl2NO6/c1-33-14-12-26(39)20-24(33)8-11-27-28-13-15-35(43,34(28,2)21-29(40)32(27)33)30(41)22-44-31(42)5-3-4-23-6-9-25(10-7-23)38(18-16-36)19-17-37/h6-7,9-10,12,14,20,27-29,32,40,43H,3-5,8,11,13,15-19,21-22H2,1-2H3/t27-,28-,29-,32+,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVNWDWLWUCIHC-GUPDPFMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)O)CCC5=CC(=O)C=CC35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021183 | |

| Record name | Prednimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals from methanol | |

CAS No. |

29069-24-7 | |

| Record name | Prednimustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29069-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednimustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029069247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednimustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednimustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9403SIO2S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREDNIMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-164 °C | |

| Record name | PREDNIMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Initial Exploratory Studies of Prednimustine in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednimustine is a dual-action chemotherapeutic agent, an ester conjugate of the corticosteroid prednisolone and the alkylating agent chlorambucil. This design allows for the simultaneous delivery of two molecules with distinct but potentially synergistic anti-cancer properties. The initial exploratory studies of this compound sought to evaluate its efficacy and safety profile across a range of hematological and solid tumors, building on the established activities of its constituent components. This technical guide provides an in-depth overview of these foundational preclinical and clinical investigations, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic rationale.

Mechanism of Action

This compound is designed to be hydrolyzed in vivo, releasing prednisolone and chlorambucil.[1] This results in a combined therapeutic effect:

-

Chlorambucil: As an alkylating agent, chlorambucil covalently binds to DNA, leading to the formation of cross-links between DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1]

-

Prednisolone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR). The activated GR translocates to the nucleus, where it modulates the expression of a wide array of genes. In the context of cancer, this can lead to the suppression of inflammatory pathways, which are often implicated in tumor growth and survival, and can also directly induce apoptosis in certain cancer cell types.[1]

The combination of these two mechanisms offers a multi-faceted attack on cancer cells, potentially overcoming resistance mechanisms that may be effective against single-agent therapies.

Signaling Pathways

The dual components of this compound influence distinct but interconnected cellular signaling pathways. The chlorambucil component primarily triggers the DNA Damage Response (DDR) pathway, while the prednisolone component engages the Glucocorticoid Receptor (GR) signaling pathway. There is evidence of crosstalk between these two pathways, which may contribute to the overall therapeutic effect of this compound.

Integrated Signaling Pathway of this compound

Caption: Integrated signaling pathway of this compound.

Preclinical Studies

Initial preclinical evaluations of this compound were conducted in various rodent models of cancer to assess its antitumor activity and toxicity profile.

Experimental Protocols: Preclinical Studies

A representative experimental workflow for preclinical evaluation of this compound in rodent models is outlined below.

Caption: Generalized preclinical experimental workflow.

Summary of Preclinical Data

| Animal Model | Tumor Type | Treatment and Dosage | Key Findings | Reference |

| Wistar Rats | Walker 256 Carcinosarcoma (ascites) | This compound 40 mg/kg s.c. (single dose) | Maintained low plasma concentrations (<5 µM) of active metabolites for 48 hours. | [2] |

| Wistar Rats | Yoshida Sarcoma (alkylating agent-resistant) | This compound 40 mg/kg s.c. (single dose) | Killed 57% of resistant tumor cells. | [2] |

| Non-tumour-bearing Wistar Rats | N/A | This compound 120 mg/kg s.c. (single dose) vs. Chlorambucil 60 mg/kg s.c. (single dose) | This compound was less toxic than an equimolar dose of Chlorambucil, with 100% survival for this compound vs. 0% for Chlorambucil. |

Clinical Studies

Early clinical trials of this compound investigated its therapeutic potential in a variety of cancers, often in patients who had relapsed or were refractory to standard therapies.

Experimental Protocols: Clinical Studies

The general workflow for a Phase II clinical trial of this compound is depicted below.

Caption: Generalized Phase II clinical trial workflow.

Summary of Clinical Trial Data

| Study | Patient Population | Treatment Regimen | Overall Response Rate (CR+PR) | Key Toxicities |

| Pedersen-Bjergaard et al., 1980 | 16 NHL, 14 CLL (previously treated) | Not specified in abstract | NHL: 50% (8/16), CLL: 79% (11/14) | Myelosuppression |

| Szántó et al., 1989 | 10 refractory Hodgkin's, 7 refractory NHL, 8 primary therapy low-grade NHL | Not specified in abstract | 17 partial remissions across all groups | Mild and reversible leukopenia and thrombopenia |

| Northern California Oncology Group | 56 refractory NHL | 100 mg/m²/day orally for 3 days every 2 weeks | 30% (13/43 evaluable) | Mild leukopenia and thrombocytopenia |

| Study | Patient Population | Treatment Regimen | Overall Response Rate (CR+PR) | Key Toxicities |

| Jensen et al., 1980 | 28 patients (19 previously treated, 9 untreated >70 years) | 130-220 mg/m²/day for 5 days every 3 weeks | Untreated: 33% (3/9), Previously treated: 0% (0/19) | Mental disturbances, mild hematologic toxicity |

| Study | Patient Population | Treatment Regimen | Overall Response Rate (CR+PR) | Key Toxicities |

| Løber et al., 1983 (Phase III) | 201 patients | I: this compound 40 mg/m² daily (continuous)II: this compound 160 mg/m² daily for 5 days every 3 weeks (intermittent)III: Chlorambucil 8 mg/m² + Prednisolone 8 mg/m² daily (continuous) | I: 21%II: 21%III: 11% | Group III had significantly higher hematologic toxicity. Group II had more nausea, vomiting, and psychical symptoms. |

| Mattsson et al., 1980 (Phase II) | 35 patients (resistant to prior therapy) | Not specified in abstract | 40% (14/35) | Hematologic toxicity, moderate other toxicities |

Conclusion

The initial exploratory studies of this compound demonstrated its activity in a range of malignancies, particularly in hematological cancers and advanced breast cancer. The preclinical data suggested a favorable toxicity profile compared to chlorambucil alone. Clinical trials confirmed its efficacy, even in heavily pretreated patient populations. However, the therapeutic effectiveness in some solid tumors, such as small-cell lung cancer, appeared limited. These early studies provided the foundation for further investigation into the optimal dosing, scheduling, and combination strategies for this compound in oncological practice. The unique dual mechanism of action continues to be an area of interest for overcoming drug resistance and improving therapeutic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prednimustine Dosage for In Vivo Cancer Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prednimustine in in vivo cancer models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-action cytotoxic agent. It is a conjugate of two active components: prednisolone, a corticosteroid, and chlorambucil, a nitrogen mustard alkylating agent.[1] In vivo, this compound is hydrolyzed, releasing its constituent parts.[2]

-

Chlorambucil: This alkylating agent interferes with DNA replication by forming covalent cross-links within and between DNA strands, particularly at the N7 position of guanine. This damage disrupts DNA synthesis and transcription, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

-

Prednisolone: As a corticosteroid, prednisolone binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation and immune response. This can help in reducing tumor-related inflammation and may induce apoptosis in certain cancer cell types.

The combination of these two mechanisms allows this compound to target cancer cells through both direct DNA damage and modulation of the tumor microenvironment.

Q2: What are some reported in vivo dosages for this compound and its components?

A2: Most of the available in vivo dosage data for this compound comes from studies in rats. Data in mice is limited, but dosages for its individual components, prednisolone and chlorambucil, have been reported in various mouse models. Researchers should use the data from rat studies and the individual component data in mice as a starting point for their own dose-finding experiments, such as a Maximum Tolerated Dose (MTD) study.

Q3: What are common routes of administration for this compound in animal models?

A3: Based on preclinical studies, this compound has been administered via oral gavage and subcutaneous injection. The choice of administration route will depend on the experimental design, the vehicle used for formulation, and the desired pharmacokinetic profile.

Q4: What are the known toxicities associated with this compound in animal models?

A4: In experimental animals, this compound has been shown to cause lymphopenia (a reduction in lymphocytes). Dose-dependent leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets) are also potential side effects. In some rat studies, high doses have been associated with mortality. It is crucial to conduct a Maximum Tolerated Dose (MTD) study to determine a safe and effective dose for your specific model and experimental conditions.

Troubleshooting Guide

Issue 1: High variability in anti-tumor efficacy between animals.

-

Question: I am observing significant differences in tumor growth inhibition among mice in the same treatment group. What could be the cause?

-

Answer: High variability can stem from several factors:

-

Inconsistent Drug Formulation: Ensure that the this compound formulation is homogenous. If it is a suspension, vortex it thoroughly before each administration to ensure each animal receives a consistent dose.

-

Animal Heterogeneity: Differences in age, weight, and overall health of the animals can impact drug metabolism and tumor growth. Ensure that animals are age and weight-matched across all experimental groups.

-

Tumor Implantation Technique: Variability in the number of viable cells injected and the precise location of injection can lead to different tumor growth rates. Standardize your cell implantation protocol.

-

Inaccurate Dosing: Ensure accurate calculation of the dose for each animal based on its body weight and precise administration of the calculated volume.

-

Issue 2: Unexpected animal toxicity (e.g., significant weight loss, lethargy).

-

Question: My mice are showing signs of severe toxicity even at what I predicted to be a therapeutic dose. What should I do?

-

Answer: This indicates that the administered dose is likely above the Maximum Tolerated Dose (MTD) for your specific animal model and conditions.

-

Dose Reduction: Immediately reduce the dose for subsequent treatments.

-

MTD Study: If you have not already done so, it is critical to perform a formal MTD study to identify a safe dose range.

-

Dosing Schedule: Consider altering the dosing schedule. For example, instead of daily administration, try dosing every other day or twice a week to allow for recovery between treatments.

-

Supportive Care: Provide supportive care to the affected animals, such as supplemental nutrition and hydration, as per your institution's animal care guidelines.

-

Issue 3: Lack of anti-tumor efficacy.

-

Question: I am not observing any significant tumor growth inhibition with this compound treatment. What could be the problem?

-

Answer: A lack of efficacy can be due to several factors:

-

Sub-therapeutic Dosage: The dose you are using may be too low to have a significant effect. A dose-response study, guided by an initial MTD study, can help identify a more effective dose.

-

Drug Formulation and Bioavailability: this compound is a prodrug that requires hydrolysis to become active. If the formulation is not optimal, the drug may not be adequately absorbed or metabolized. For oral administration, issues with absorption can lead to lower than expected plasma concentrations of the active components.

-

Tumor Model Resistance: The chosen cancer cell line or patient-derived xenograft (PDX) model may be inherently resistant to chlorambucil or unresponsive to the effects of prednisolone.

-

Hydrolysis Rate: The rate of hydrolysis of this compound to its active components can vary between species, which may affect efficacy.

-

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound in Mice

Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity (typically defined as >20% body weight loss or severe clinical signs).

Materials:

-

This compound

-

Vehicle for formulation (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)

-

Healthy, age- and weight-matched mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Animal scale

-

Dosing syringes and needles (appropriate for the route of administration)

Methodology:

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice into groups of 3-5 animals per dose level. Include a vehicle control group.

-

Dose Escalation: Based on available data from rat studies and the individual components in mice, select a starting dose and several escalating dose levels. A suggested starting range could be 10-20 mg/kg, with escalating doses of 30, 50, 75, and 100 mg/kg.

-

Drug Formulation: Prepare the this compound formulation at the required concentrations. Ensure the formulation is homogenous.

-

Administration: Administer this compound to the respective groups via the chosen route (e.g., oral gavage or subcutaneous injection) daily for 5 consecutive days. The vehicle control group receives the vehicle only.

-

Monitoring:

-

Monitor the mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

-

Record the body weight of each mouse daily.

-

-

Endpoint: The study can be concluded after a 14-21 day observation period. The MTD is defined as the highest dose at which no more than one animal per group experiences dose-limiting toxicity.

Protocol 2: Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

This compound

-

Vehicle for formulation

-

Calipers for tumor measurement

-

Dosing syringes and needles

Methodology:

-

Tumor Cell Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring for tumor growth a few days after implantation.

-

Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Randomization and Grouping: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment:

-

Begin treatment with this compound at a dose determined from the MTD study (e.g., 80% of the MTD).

-

Administer the drug or vehicle to the respective groups according to the chosen schedule (e.g., daily for 21 days).

-

-

Data Collection:

-

Continue to measure tumor volume and body weight every 2-3 days throughout the study.

-

Monitor for any signs of toxicity.

-

-

Endpoint: The study can be terminated when tumors in the control group reach a pre-defined maximum size, or at a specific time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Dosages and Effects in Rats

| Species | Cancer Model | Dosage | Route | Observed Effects |

| Rat | Sprague-Dawley | 12 mg/kg (monthly to 9x/month) | Oral Gavage | No overt toxicity signs reported. |

| Rat | Wistar | 128 mg/kg (single dose) | Subcutaneous | 70% survival after 21 days; less toxic than chlorambucil alone or in combination with prednisolone. |

| Rat | Sprague-Dawley | 32 and 64 mg/kg (daily for 4 weeks) | Oral Gavage | ~10% mortality. |

| Rat | Wistar | 40 mg/kg (single dose) | Subcutaneous | Maintained low plasma concentrations of active metabolites for 48 hours in Walker 256 carcinosarcoma model. |

| Rat | Wistar | 40 mg/kg (single dose) | Subcutaneous | Killed 57% of resistant Yoshida sarcoma cells. |

| Rat | Wistar | 120 mg/kg (single dose) | Subcutaneous | 100% survival at day 21, compared to 0% survival with an equimolar dose of chlorambucil. |

Table 2: Summary of In Vivo Dosages for Prednisolone and Chlorambucil in Mice

| Compound | Mouse Strain | Cancer Model | Dosage | Route |

| Prednisone | Athymic Nude | A549 Lung Cancer Xenograft | 5 mg/kg/day | Oral Gavage |

| Chlorambucil | BALB/c | Carcinogenicity Study | 1.0 mg/kg (5x/week) | Oral Gavage |

| Prednisolone | mdx (DMD model) | Not cancer | 5 mg/kg (2x/week) | Oral |

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Caption: Glucocorticoid Receptor (GR) signaling pathway of prednisolone.

References

- 1. Chlorambucil carcinogenesis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation, characterization and biochemical studies of nanoformulations of chlorambucil to enhance anticancer efficacy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Overcoming Prednimustine Resistance in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating prednimustine resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed advantage of this compound over a simple combination of chlorambucil and prednisolone?

A1: this compound is a dual-action molecule that combines the alkylating agent chlorambucil and the glucocorticoid prednisolone. The ester linkage is designed to improve the therapeutic index. Studies have shown that intact this compound can be detected within tumor cells, and it appears to facilitate a higher intracellular concentration of the active alkylating metabolites compared to the administration of chlorambucil and prednisolone as separate agents.[1] This enhanced uptake may contribute to its increased antiproliferative effect.[1]

Q2: We are observing a decrease in the cytotoxic effect of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?

A2: While specific mechanisms for this compound resistance are not extensively documented, resistance is likely to arise from mechanisms affecting its active components, chlorambucil and prednisolone. These can include:

-

Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by the chlorambucil component is a likely mechanism of resistance.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active removal of the drug from the cell, reducing its intracellular concentration and efficacy.

-

Alterations in Glucocorticoid Receptor Signaling: Mutations or downregulation of the glucocorticoid receptor (GR) can reduce the cellular response to the prednisolone component, diminishing its pro-apoptotic and anti-inflammatory effects.

-

Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR axis can promote cell survival and override the apoptotic signals induced by this compound.

Q3: How can we determine if our cell line has become resistant to this compound?

A3: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a dose-response experiment and measuring cell viability. A cell line is generally considered resistant if its IC50 value is substantially higher than that of the parental, sensitive cell line. The exact fold-change to define resistance can vary, but a 5 to 10-fold or higher increase is often considered significant.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

-

Possible Cause 1: Compound Instability. this compound can hydrolyze in aqueous solutions.

-

Troubleshooting Tip: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Minimize the time the compound is in aqueous culture medium before being added to the cells.

-

-

Possible Cause 2: Variability in Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.

-

Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. Optimize and standardize the seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.

-

-

Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth.

-

Troubleshooting Tip: Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to maintain humidity.

-

Issue 2: No significant difference in apoptosis induction between sensitive and suspected resistant cells after this compound treatment.

-

Possible Cause 1: Apoptosis is not the primary mode of cell death.

-

Troubleshooting Tip: Investigate other cell death mechanisms, such as necrosis or autophagy. Utilize assays for these pathways.

-

-

Possible Cause 2: Resistance mechanism is upstream of apoptosis.

-

Troubleshooting Tip: Examine mechanisms that prevent the drug from reaching its target, such as increased drug efflux via ABC transporters. Use flow cytometry with fluorescent substrates of these transporters (e.g., rhodamine 123 for P-gp) to compare efflux activity between sensitive and resistant cells.

-

-

Possible Cause 3: Upregulation of anti-apoptotic proteins.

-

Troubleshooting Tip: Perform western blot analysis to assess the expression levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) in treated and untreated sensitive and resistant cells.

-

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.

| Cell Line | This compound IC50 (µM) | Resistance Factor |

| Parental (Sensitive) | 15 | 1x |

| Resistant Subclone 1 | 95 | 6.3x |

| Resistant Subclone 2 | 180 | 12x |

This table illustrates how to present IC50 data to demonstrate acquired resistance. The resistance factor is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.

Table 2: Example of Quantitative Western Blot Data for Pro-Survival Signaling.

| Cell Line | Treatment | p-Akt/Total Akt Ratio (Normalized to Control) |

| Parental (Sensitive) | Control | 1.0 |

| Parental (Sensitive) | This compound (15 µM) | 0.4 |

| Resistant Subclone 1 | Control | 1.8 |

| Resistant Subclone 1 | This compound (95 µM) | 1.5 |

This table shows an example of how to quantify changes in a pro-survival signaling pathway. The increased basal level and sustained activation of p-Akt in the resistant line upon treatment could indicate a resistance mechanism.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

-

Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.

-

Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.

-

Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments).

-

Recovery Periods: Allow the cells to recover and stabilize at each new concentration before the next increase.

-

Isolation of Resistant Population: After several months of continuous culture in the presence of a high concentration of this compound, the resulting cell population can be considered resistant.

-

Confirmation of Resistance: Determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase confirms the resistant phenotype.

-

Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Western Blot for PI3K/Akt Pathway Activation

-

Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the phospho-protein signal to the total protein signal.

Visualizations

Caption: Potential mechanisms of resistance to this compound in cancer cells.

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

Caption: The PI3K/Akt pathway as a key mediator of resistance to this compound.

References

Technical Support Center: Managing Hematologic Toxicity of Prednimustine in Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prednimustine in animal studies. The focus is on the management of hematologic toxicity, a common adverse effect of this chemotherapeutic agent.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to resolve them.

Issue 1: Unexpected High Mortality in a Cohort Treated with this compound

Question: We are observing a higher-than-expected mortality rate in our animal cohort shortly after this compound administration. How can we troubleshoot this?

Answer:

-

Immediate Action:

-

Temporarily halt further dosing of this compound in all ongoing cohorts.

-

Provide supportive care to the affected animals, including fluid therapy and nutritional support.[1]

-

Closely monitor the surviving animals for clinical signs of distress.

-

-

Investigation:

-

Review Dosing and Administration: Double-check your calculations for the this compound dose. Ensure the correct concentration and volume were administered. Verify the route of administration is as per the protocol.

-

Assess for Severe Myelosuppression:

-

Collect blood samples from symptomatic animals for a complete blood count (CBC) with differential.

-

Pay close attention to absolute neutrophil count (ANC) and platelet count. Severe neutropenia and thrombocytopenia are common with this compound, which is a conjugate of the alkylating agent chlorambucil and prednisolone.[2][3]

-

The nadir (lowest point) for neutrophil counts typically occurs 5-10 days post-chemotherapy.[4]

-

-

Necropsy: Perform a necropsy on deceased animals to investigate the cause of death. Look for signs of systemic infection (sepsis) secondary to neutropenia or internal hemorrhage due to thrombocytopenia.

-

-

Corrective Actions for Future Experiments:

-

Dose Reduction: Consider a dose reduction of 10-20% for subsequent cohorts, especially if severe myelosuppression was observed.[4]

-

Prophylactic Antibiotics: If severe neutropenia is anticipated, the use of broad-spectrum antibiotics can help prevent opportunistic infections.

-

Supportive Care: Implement prophylactic supportive care measures as outlined in the detailed experimental protocols below.

-

Issue 2: Inconsistent Hematologic Toxicity Profile Across Animals in the Same Dose Group

Question: We are observing significant variability in blood cell counts among animals receiving the same dose of this compound. What could be the cause?

Answer:

-

Review Animal Health Status:

-

Ensure all animals were healthy and of a similar age and weight at the start of the study. Underlying subclinical infections or stress can exacerbate myelosuppression.

-

Proper acclimatization of animals before the study is crucial.

-

-

Standardize Administration Technique:

-

Inconsistent administration, such as variable injection volumes or sites (for parenteral routes), can lead to differences in drug absorption and, consequently, toxicity.

-

For oral gavage, ensure the dose is delivered directly to the stomach to avoid variability in absorption.

-

-

Evaluate Drug Formulation:

-

If you prepared the this compound solution, ensure it is homogenous and that the drug is fully dissolved or suspended. Inadequate mixing can lead to inconsistent dosing.

-

-

Consider Genetic Variability:

-

If using an outbred animal stock, some level of individual variability in drug metabolism and sensitivity is expected. If this variability is unacceptably high, consider using an inbred strain for future studies.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary hematologic toxicities associated with this compound?

A1: The primary hematologic toxicities of this compound are due to the cytotoxic effects of its chlorambucil component on the bone marrow. These include:

-

Neutropenia: A decrease in neutrophils, which increases the risk of serious infections.

-

Thrombocytopenia: A reduction in platelets, leading to an increased risk of bleeding.

-

Anemia: A decrease in red blood cells, which can cause fatigue and lethargy.

-

Lymphopenia: A reduction in lymphocytes.

Q2: How should I monitor for hematologic toxicity during my study?

A2: Regular monitoring is critical. A typical monitoring schedule includes:

-

Baseline: A complete blood count (CBC) with differential before the first dose of this compound.

-

Nadir Monitoring: Blood sample collection at the expected nadir of blood cell counts (typically 5-10 days post-treatment, but may vary depending on the animal model and dose).

-

Post-Nadir: Additional samples to monitor the recovery of blood cell counts.

-

Clinical Observation: Daily observation for clinical signs of toxicity such as lethargy, pale mucous membranes (anemia), petechiae or bruising (thrombocytopenia), and signs of infection (neutropenia).

Q3: What are the intervention thresholds for hematologic toxicities in animal studies?

A3: Intervention thresholds can vary based on the study goals and animal model. The following table provides a general guideline based on toxicity grading scales.

| Toxicity Grade | Neutrophil Count (x 10³/µL) | Platelet Count (x 10³/µL) | Hemoglobin (g/dL) | Recommended Action |

| Grade 1 | Increased monitoring | |||

| Grade 2 | 1.0 - 1.5 | 50 - 75 | 8.0 - 10.0 | Consider dose reduction in next cycle |

| Grade 3 | 0.5 - 1.0 | 25 - 50 | 6.5 - 7.9 | Dose reduction or delay; consider supportive care (e.g., G-CSF) |

| Grade 4 | < 0.5 | < 25 | < 6.5 | Stop dosing; initiate supportive care (G-CSF, platelet/RBC transfusion) |

LLN = Lower Limit of Normal

Q4: What supportive care can be provided to animals experiencing severe myelosuppression?

A4: Supportive care aims to mitigate the adverse effects of myelosuppression:

-

Neutropenia: Administration of Granulocyte Colony-Stimulating Factor (G-CSF) can stimulate neutrophil production. Prophylactic or therapeutic antibiotics may be necessary to control infections.

-

Thrombocytopenia: In cases of severe bleeding, platelet transfusions may be considered.

-

Anemia: For severe, symptomatic anemia, red blood cell transfusions or administration of erythropoiesis-stimulating agents (ESAs) like erythropoietin can be used.

-

General Support: Ensure easy access to food and water, provide a clean and stress-free environment, and administer fluid therapy if dehydration is a concern.

Data Presentation

The following tables present illustrative quantitative data on the hematologic effects of this compound in a rodent model. Note: This data is representative and may not reflect the exact values you will observe. It is crucial to establish baseline and experimental values in your specific model.

Table 1: Illustrative Hematologic Parameters in Rats Following a Single Dose of this compound (40 mg/kg, oral)

| Time Point | Absolute Neutrophil Count (x 10³/µL) (Mean ± SD) | Platelet Count (x 10³/µL) (Mean ± SD) | Hemoglobin (g/dL) (Mean ± SD) |

| Baseline (Day 0) | 2.5 ± 0.5 | 800 ± 150 | 14.5 ± 1.0 |

| Day 3 | 1.2 ± 0.3 | 650 ± 120 | 14.0 ± 1.2 |

| Day 7 (Nadir) | 0.4 ± 0.1 | 350 ± 80 | 12.5 ± 1.5 |

| Day 14 | 1.8 ± 0.4 | 550 ± 100 | 11.8 ± 1.3 |

| Day 21 | 2.4 ± 0.6 | 750 ± 130 | 13.5 ± 1.1 |

Table 2: Hematologic Toxicity Grading in a Murine Model Treated with this compound

| Parameter | Grade 0 | Grade 1 | Grade 2 | Grade 3 | Grade 4 |

| Hemoglobin (g/dL) | ≥ 11.0 | 9.5 - 10.9 | 8.0 - 9.4 | 6.5 - 7.9 | < 6.5 |

| Neutrophils (x 10³/µL) | ≥ 2.0 | 1.5 - 1.9 | 1.0 - 1.4 | 0.5 - 0.9 | < 0.5 |

| Platelets (x 10³/µL) | ≥ 100 | 75 - 99 | 50 - 74 | 25 - 49 | < 25 |

Adapted from WHO Toxicity Grades

Experimental Protocols

Protocol 1: Monitoring Hematologic Toxicity of this compound in a Rat Model

-

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

-

Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

-

Baseline Blood Collection: On Day 0, collect 100-200 µL of blood from the tail vein into EDTA-coated tubes for a baseline CBC with differential.

-

This compound Administration: Administer this compound at the desired dose and route (e.g., oral gavage). Include a vehicle control group.

-

Post-Treatment Blood Collection: Collect blood samples on Days 3, 7, 14, and 21 post-administration.

-

Blood Analysis: Analyze samples using an automated hematology analyzer calibrated for rodent blood.

-

Clinical Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight at each blood collection time point.

-

Data Analysis: Compare the changes in blood cell counts in the treated groups to the vehicle control group at each time point.

Protocol 2: Management of this compound-Induced Neutropenia with G-CSF in a Mouse Model

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Neutropenia: Administer a single intraperitoneal (IP) injection of this compound at a dose known to induce Grade 3-4 neutropenia.

-

G-CSF Administration:

-

Begin G-CSF administration 24 hours after this compound injection.

-

Administer a daily subcutaneous (SC) injection of G-CSF (e.g., filgrastim) at a dose of 5-10 µg/kg for 5-7 consecutive days.

-

Include a control group receiving this compound and a vehicle for G-CSF.

-

-

Monitoring:

-

Collect blood samples for CBC with differential at baseline, and on days 3, 5, 7, and 10 post-prednimustine administration.

-

Monitor for clinical signs of infection.

-

-

Efficacy Evaluation: Compare the neutrophil counts and the incidence of adverse clinical signs between the G-CSF treated group and the control group.

Visualizations

Caption: Mechanism of this compound-Induced Hematologic Toxicity.

Caption: Experimental Workflow for Hematologic Toxicity Assessment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chlorambucil - Wikipedia [en.wikipedia.org]

- 3. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preclinical and clinical effects of erythropoietin in the management of anaemia in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Addressing inconsistent results in Prednimustine experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Prednimustine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dual-action cytotoxic agent. It is an ester conjugate of two active molecules: chlorambucil and prednisolone.[1] By itself, this compound is not cytotoxic.[2] Its anticancer effect is initiated upon hydrolysis by serum esterases, which releases the two active components.[1][2]

-

Chlorambucil is an alkylating agent that attaches to and cross-links DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[3]

-

Prednisolone is a corticosteroid that has anti-inflammatory properties and can also induce apoptosis in certain cancer cells, complementing the action of chlorambucil.

The efficacy of this compound is linked to the prolonged availability of its active metabolite, chlorambucil, due to its gradual release from the parent compound.

Q2: Why are my IC50 values for this compound inconsistent between experiments?

Inconsistent IC50 values for this compound are a common issue and can arise from several factors, many of which are related to its nature as an ester prodrug. The most critical factor is the rate of hydrolysis of this compound into its active components, which is dependent on esterase activity.

Key factors contributing to variability include:

-

Serum Concentration and Batch Variability: The hydrolysis of this compound is catalyzed by esterases present in serum. Variations in the concentration or lot-to-lot enzymatic activity of fetal bovine serum (FBS) or other sera used in cell culture media can significantly alter the rate of drug activation and, consequently, the IC50 value.

-

Compound Stability and Handling: this compound, as an ester, can be susceptible to degradation. Improper storage of stock solutions (e.g., multiple freeze-thaw cycles) can lead to the breakdown of the compound before it is added to the experimental system.

-

Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence cellular metabolism and response to cytotoxic agents.

-

Assay Protocol Variability: Inconsistencies in incubation times, reagent preparation, and the specific cytotoxicity assay used (e.g., MTT, XTT) can all contribute to variable results.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound:

-

Solid Form: Store the solid compound at -20°C.

-

Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

-

Working Dilutions: When preparing working dilutions, it is advisable to do so fresh for each experiment. To avoid precipitation, perform serial dilutions in DMSO before the final dilution in aqueous cell culture media. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

If you are observing significant fluctuations in the IC50 values of this compound across different experimental runs, consider the following troubleshooting steps.

| Potential Cause | Troubleshooting Steps |

| Inconsistent Esterase Activity | Standardize Serum: Use a single, large batch of serum for a series of experiments. If a new batch must be used, perform a bridging experiment to compare its activity to the previous batch. Test Serum-Free Conditions (with caution): As a control, you can perform the assay in serum-free media to assess the baseline stability of this compound. However, be aware that the drug's primary activation mechanism will be absent. Quantify Hydrolysis Rate: For advanced troubleshooting, consider using analytical methods like HPLC to measure the rate of this compound hydrolysis in your specific cell culture media. |

| Compound Degradation | Fresh Aliquots: Always use a fresh aliquot of the DMSO stock solution for each experiment. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Proper Dilution: Prepare working dilutions immediately before use. When diluting from a DMSO stock into aqueous media, add the stock solution to the media dropwise while mixing to prevent precipitation. |

| Cell Culture Inconsistencies | Consistent Cell Seeding: Ensure the same number of viable cells are seeded in each well for every experiment. Create a standard operating procedure for cell counting and seeding. Control Passage Number: Use cells within a defined, low passage number range to avoid phenotypic drift. Monitor Cell Health: Regularly check cells for morphology and signs of contamination. Only use healthy, logarithmically growing cells for your assays. |

| Assay Protocol Variations | Standardize Incubation Times: The duration of drug exposure is critical. Use a consistent incubation time for all experiments. Consistent Reagent Preparation: Prepare all reagents, including the cytotoxicity detection reagent (e.g., MTT), consistently according to the manufacturer's protocol. Control for Edge Effects: To minimize evaporation from wells on the periphery of the plate, which can concentrate the drug, consider not using the outer wells for experimental data or filling them with sterile PBS. |

Issue 2: Low Potency (Higher than Expected IC50)

If this compound appears less potent than anticipated, the following factors may be at play.

| Potential Cause | Troubleshooting Steps |

| Insufficient Hydrolysis | Check Serum Concentration: Ensure the appropriate concentration of serum is being used in your cell culture media. Low serum levels will result in reduced esterase activity and slower activation of this compound. Source of Serum: The species from which the serum is derived can have different levels of esterase activity. Ensure you are using a consistent and appropriate serum source. |

| Compound Precipitation | Visual Inspection: After preparing working dilutions in cell culture media, visually inspect the solution for any precipitate. If precipitation is observed, you may need to adjust your dilution strategy or use a lower top concentration. Solubility Check: Confirm the solubility of this compound in your final assay medium. |

| Cell Line Resistance | p53 Status: The cytotoxic effect of chlorambucil is often mediated through the p53 pathway. Cell lines with mutated or deficient p53 may exhibit inherent resistance. Verify the p53 status of your cell line. Drug Efflux Pumps: Some cell lines may overexpress drug efflux pumps that actively remove cytotoxic agents from the cell, reducing their effective intracellular concentration. |

| Suboptimal Assay Conditions | Inadequate Incubation Time: The cytotoxic effects of this compound may require a longer duration to become apparent due to the time needed for hydrolysis and subsequent cellular damage. Consider extending the incubation period (e.g., 48 or 72 hours). Incorrect Assay Choice: Ensure the chosen cytotoxicity assay is appropriate for your cell line and the expected mechanism of cell death. For example, an assay measuring metabolic activity (like MTT) may not be optimal for a cytostatic effect. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Under sterile conditions, weigh out the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

-

Store the aliquots at -80°C.

-

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

-

Cell Seeding:

-

Harvest and count healthy, logarithmically growing cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Thaw a single-use aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration remains constant and non-toxic (e.g., <0.5%) across all wells.

-

Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from wells containing medium only.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

-

Visualizations

Caption: Workflow for this compound activation and in vitro cytotoxicity testing.

Caption: Simplified p53-dependent apoptosis pathway induced by Chlorambucil.

Caption: Glucocorticoid receptor signaling pathway activated by Prednisolone.

References

Optimizing HPLC parameters for Prednimustine metabolite detection

This guide provides troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of prednimustine and its metabolites. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound?

This compound is an ester of prednisolone and chlorambucil.[1] In vivo, it is hydrolyzed by plasma esterases to release these two active compounds, which are its primary metabolites.[2][3] Chlorambucil can be further metabolized through beta-oxidation to phenylacetic mustard (PAM).[4][5] Prednisolone also undergoes extensive metabolism to various forms, including prednisone and hydroxylated species.

Caption: Metabolic pathway of this compound.

Q2: What is a recommended starting point for developing an HPLC method for this compound and its metabolites?

A reversed-phase HPLC (RP-HPLC) method is suitable for separating this compound and its metabolites. Due to the range of polarities from the parent drug to its metabolites, a gradient elution is recommended.

Table 1: Recommended Initial HPLC Parameters

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 100-150 mm length, 4.6 mm ID, 3.5-5 µm particle size | Good retention for moderately nonpolar compounds like this compound and its metabolites. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Phosphate Buffer | Acid modifier improves peak shape for acidic and basic compounds and provides protons for mass spectrometry. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |

| Gradient | 20% to 95% B over 20 minutes | A broad gradient is a good starting point to elute all compounds of interest. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity, but stability must be considered. |

| Detector | UV at 254 nm or Mass Spectrometer (MS) | Chlorambucil and Prednisolone moieties have UV absorbance. MS provides higher sensitivity and specificity. |

| Injection Vol. | 10-20 µL | A standard volume to avoid column overload. |

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My peaks for chlorambucil and prednisolone are tailing. What are the common causes and solutions?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds interacting with acidic silanol groups on the silica packing. Broad or fronting peaks can be caused by column overload or solvent mismatch.

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

-

Objective: To minimize secondary silanol interactions and improve the peak shape of ionizable metabolites.

-

Materials:

-

HPLC system with UV or MS detector.

-

C18 column.

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

pH modifiers: Formic acid, trifluoroacetic acid (TFA), or ammonium formate.

-

This compound metabolite standard solution.

-

-

Procedure:

-

Prepare three different mobile phase A solutions:

-

A1: Water + 0.1% Formic Acid (pH ~2.7)

-

A2: Water + 0.1% TFA (pH ~2.1)

-

A3: Water + 10mM Ammonium Formate (pH adjusted to 3.5 with Formic Acid)

-

-

Equilibrate the column with the initial mobile phase composition (e.g., 80% A1, 20% B) for at least 15 column volumes.

-

Inject the standard solution and run the gradient method.

-

Evaluate the peak symmetry (Tailing Factor) for chlorambucil and prednisolone. An ideal peak has a tailing factor of 1.0.

-

Flush the system thoroughly before introducing the next mobile phase.

-

Repeat steps 2-4 with mobile phase A2 and then A3.

-

Compare the chromatograms. Select the mobile phase that provides the best peak symmetry without compromising retention or resolution. Operating at a pH between 2 and 4 is often effective for reducing peak tailing of basic compounds.

-

Issue 2: Low Sensitivity and High Baseline Noise

Q: I am having trouble detecting low-level metabolites. How can I increase the sensitivity of my method?

Low sensitivity can be due to high baseline noise or a low signal from the analyte. The goal is to maximize the signal-to-noise ratio (S/N).

Table 2: Strategies for Sensitivity Enhancement

| Strategy | Action | Expected Outcome | Reference |

| Reduce Baseline Noise | Use high-purity (e.g., LC-MS grade) solvents and fresh buffers. Ensure proper mobile phase degassing. | Lower, more stable baseline, making small peaks easier to detect. | |

| Increase Signal Intensity | Decrease column internal diameter (e.g., from 4.6 mm to 2.1 mm) and adjust flow rate accordingly. | Increases analyte concentration as it reaches the detector, leading to taller peaks. | |

| Optimize Detector | If using UV, analyze at the absorbance maximum (λmax) of the metabolites. If using MS, optimize ionization source parameters (e.g., spray voltage, gas flow). | Maximizes detector response for the analytes of interest. | |

| Increase Injection Volume | Inject a larger volume of your sample. | Increases the mass of analyte on the column, leading to a larger peak area. Caution: may cause peak broadening if the sample solvent is too strong. | |

| Improve Column Efficiency | Use a column with smaller particles (e.g., <3 µm) or superficially porous particles (core-shell). | Narrower, taller peaks result in better S/N. |

Experimental Protocol: Minimizing Baseline Noise

-

Objective: To identify and eliminate sources of high baseline noise in the HPLC system.

-

Procedure:

-

Solvent Purity Check: Replace the current mobile phase with fresh, high-purity, filtered solvents (LC-MS grade is recommended). Run a blank gradient. If the noise decreases, the old solvents were the source.

-

System Contamination Flush: If noise persists, flush the system to remove contaminants. Disconnect the column. Flush the pump, injector, and tubing with a strong solvent like isopropanol, followed by the mobile phase.

-

Check for Leaks: Inspect all fittings for signs of leaks, especially between the pump and the detector, as these can cause pressure fluctuations and a noisy baseline.

-

Detector Lamp/Source: Check the detector's lamp energy (for UV) or source stability (for MS). An aging lamp can cause increased noise.

-

Column Bleed: Install a new column of the same type. If the baseline becomes quieter, the old column may have been shedding stationary phase ("bleeding"). This is more common with aggressive mobile phases (high pH) or high temperatures.

-

Equilibration: Ensure the column is fully equilibrated before starting the run. Insufficient equilibration can lead to a drifting baseline, especially in gradient elution.

-

Issue 3: Poor Peak Resolution

Q: Prednisolone is co-eluting with one of its metabolites. How can I improve the separation?

Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation. The most powerful way to change selectivity is by altering the mobile phase composition or the stationary phase.

Caption: General workflow for HPLC method optimization.

Experimental Protocol: Developing an Effective Gradient Elution

-

Objective: To optimize the mobile phase gradient to achieve baseline separation of all target analytes.

-

Materials: HPLC system, C18 column, Mobile Phases A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile), analyte standards.

-

Procedure:

-

Scouting Run: Perform a fast, broad gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of all compounds.

-

Determine Elution Window: Identify the percentage of Mobile Phase B at which the first peak elutes (%B-start) and the last peak elutes (%B-end).

-

Calculate Optimal Gradient Time (tG): Use the following equation as a starting point for a more focused gradient: tG ≈ (1.15 * Vm * ΔΦ) / F Where Vm is the column volume, ΔΦ is the change in mobile phase composition (e.g., (%B-end - %B-start)/100), and F is the flow rate.

-

Refine the Gradient:

-

Step 1 (Isocratic Hold): Start the gradient with an isocratic hold at or slightly below %B-start for 1-2 minutes to ensure good peak shape for early eluting compounds.

-

Step 2 (Linear Gradient): Run a linear gradient from %B-start to %B-end over the calculated optimal time (tG).

-

Step 3 (High Organic Wash): After the last peak has eluted, ramp up to 95% B and hold for 3-5 column volumes to wash late-eluting compounds from the column.

-

Step 4 (Re-equilibration): Return to the initial mobile phase composition and hold for 5-10 column volumes to ensure the column is ready for the next injection.

-

-

Evaluate and Adjust: Analyze the resolution between the most closely eluting ("critical") pair of peaks. If resolution is insufficient, decrease the gradient slope (i.e., increase the gradient time, tG) to improve separation.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity and metabolism of this compound, chlorambucil and prednisolone in a Chinese hamster cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C35H45Cl2NO6 | CID 34457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Validation & Comparative

Validating Prednimustine's Targeting of Specific Cancer Pathways: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednimustine is a chemotherapeutic agent that uniquely combines an alkylating agent, chlorambucil, with a corticosteroid, prednisolone.[1] This dual-action design targets cancer cells through two distinct and well-characterized pathways: the induction of DNA damage and the activation of glucocorticoid receptor-mediated apoptosis. This guide provides a comprehensive comparison of this compound's performance with its individual components and other standard therapies, supported by available clinical and preclinical data. Detailed experimental protocols for key validation assays are also presented to aid in the design of further research.

Mechanism of Action: A Two-Pronged Attack

This compound's efficacy stems from its two active moieties, which are released upon metabolism.[1]

-

DNA Alkylation by Chlorambucil: The chlorambucil component is an alkylating agent that covalently attaches alkyl groups to the DNA of cancer cells. This process leads to the formation of DNA adducts and cross-linking between DNA strands, which ultimately inhibits DNA replication and transcription.[1] The disruption of these fundamental cellular processes triggers cell cycle arrest and programmed cell death (apoptosis).

-

Glucocorticoid Receptor-Mediated Apoptosis by Prednisolone: The prednisolone component acts as a corticosteroid, exerting anti-inflammatory and immunosuppressive effects.[1] Crucially for its anti-cancer activity, prednisolone binds to the glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus, where it modulates the expression of genes involved in apoptosis, leading to the programmed death of cancer cells, particularly those of lymphoid origin.

Signaling Pathway and Mechanism of Action of this compound

Caption: this compound's dual mechanism of action.

Comparative Performance Data

Clinical studies have compared this compound to its individual components and other chemotherapy regimens, primarily in hematological malignancies and breast cancer.

Table 1: this compound vs. Chlorambucil + Prednisolone in Advanced Breast Cancer

| Treatment Group | Number of Patients | Overall Response Rate | Reference |

| This compound (continuous) | Not Specified | 21% | |

| This compound (intermittent) | Not Specified | 21% | |

| Chlorambucil + Prednisolone | Not Specified | 11% |

This phase III trial demonstrated a higher response rate for this compound compared to the combination of its components in patients with advanced breast cancer.

Table 2: this compound vs. Cyclophosphamide, Vincristine, and Prednisolone (CVP) in Non-Hodgkin's Lymphoma (Favorable Histology)

| Treatment Group | Number of Evaluable Patients | Complete Response Rate | Partial Response Rate | Overall Response Rate |

| This compound (PM) | 108 | 40% | 23% | 63% |

| CVP | 109 | 32% | 34% | 66% |

In this study, single-agent this compound showed comparable efficacy to the CVP combination regimen in low-grade non-Hodgkin's lymphoma, but with less toxicity.

Table 3: this compound + Mitoxantrone (PmM) vs. Cyclophosphamide, Vincristine, and Prednisone (COP) in Advanced Low-Grade Non-Hodgkin's Lymphoma

| Treatment Group | Overall Response Rate | Complete Remission Rate |

| PmM | 84% | 36% |

| COP | 83% | 18% |

The PmM regimen, containing this compound, resulted in a significantly higher rate of complete remissions compared to the standard COP regimen.

Experimental Validation of Cancer Pathway Targeting

Validating the specific molecular mechanisms of this compound's action is crucial for understanding its efficacy and for the development of novel therapeutic strategies. The following sections outline key experimental protocols that can be employed for this purpose.

Experimental Workflow for Validating this compound's Mechanism of Action

References

Navigating the Landscape of Drug Resistance: A Comparative Analysis of Prednimustine Cross-Resistance

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. Prednimustine, a hybrid molecule combining the alkylating agent chlorambucil and the corticosteroid prednisolone, presents a unique profile in the context of anticancer treatment. This guide provides a comparative analysis of cross-resistance studies involving this compound and other anticancer drugs, supported by experimental data and detailed methodologies, to aid in the strategic development of next-generation cancer therapies.

This compound was developed to leverage the distinct mechanisms of its two constituent parts, aiming for a synergistic or enhanced therapeutic effect. However, as with all cancer therapeutics, the emergence of resistance is a critical challenge. Cross-resistance, where resistance to one drug confers resistance to another, is a significant hurdle in sequential or combination chemotherapy. This guide synthesizes the available data to shed light on the cross-resistance profile of this compound.

Quantitative Analysis of Cross-Resistance

Direct comparative studies detailing the cross-resistance of this compound against a broad panel of anticancer drugs are limited in publicly available literature. However, by examining the resistance patterns of its individual components, chlorambucil and prednisolone, we can infer potential cross-resistance profiles.

Inferred Cross-Resistance Based on this compound's Components

Studies on alkylating agents and glucocorticoids have established patterns of cross-resistance. The tables below are structured to present hypothetical yet representative data based on these known patterns. This data illustrates how experimental results on this compound's cross-resistance could be organized for comparative analysis.

Table 1: Hypothetical IC50 Values (µM) of this compound and Other Alkylating Agents in Resistant Cancer Cell Lines

| Cell Line | Parent Cell Line IC50 (this compound) | This compound-Resistant Cell Line IC50 | Chlorambucil IC50 (Resistant Line) | Melphalan IC50 (Resistant Line) | Cyclophosphamide IC50 (Resistant Line) | Cisplatin IC50 (Resistant Line) |

| MCF-7 (Breast) | 0.5 | 10.2 | 8.5 | 9.8 | 12.1 | 1.5 |

| A549 (Lung) | 1.2 | 25.8 | 20.1 | 22.5 | 30.4 | 3.2 |

| DU145 (Prostate) | 0.8 | 15.6 | 12.3 | 14.1 | 18.9 | 2.1 |

This table is illustrative. Actual values would be derived from experimental data.

Table 2: Inferred Cross-Resistance Profile of the Prednisolone Component

Based on a study of prednisolone resistance in childhood acute lymphoblastic leukemia (ALL), a general pattern of in vitro cross-resistance between various anticancer drugs has been observed[1]. The study found significant correlations between the LC50 values of prednisolone and other drugs.

| Drug | Correlation Coefficient (r) with Prednisolone LC50 | Implication for this compound Cross-Resistance |

| Dexamethasone | High | High likelihood of cross-resistance due to structural similarity. |

| Vincristine | Moderate | Potential for some degree of cross-resistance. |

| Asparaginase | Low | Lower likelihood of cross-resistance. |

| Doxorubicin | Moderate | Potential for some degree of cross-resistance. |

Data adapted from studies on prednisolone resistance. The correlation coefficient indicates the strength of the linear relationship in drug sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of drug resistance, which can be adapted for investigating this compound's cross-resistance.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the various drug concentrations. Include untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Resistance and Signaling Pathways

Resistance to this compound can be conceptualized through the mechanisms of resistance to its individual components.

Chlorambucil Resistance Mechanisms

Resistance to the alkylating agent chlorambucil is multifactorial and can involve several cellular pathways.

Mechanisms of resistance to chlorambucil include reduced drug uptake, increased drug efflux, detoxification by glutathione and glutathione S-transferases, and enhanced DNA repair pathways.

Prednisolone Resistance Mechanisms

Resistance to glucocorticoids like prednisolone is complex and often involves the modulation of signaling pathways that regulate apoptosis.

Resistance to prednisolone can arise from alterations in the glucocorticoid receptor, upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the activation of pro-survival signaling pathways such as MAPK, PI3K/Akt, and NF-kB, which can counteract the pro-apoptotic effects of glucocorticoids.

Conclusion